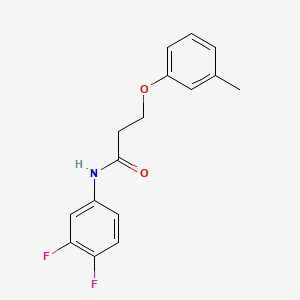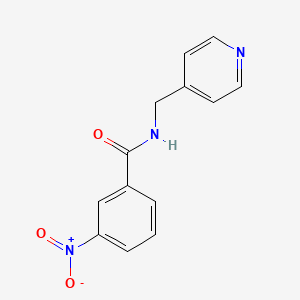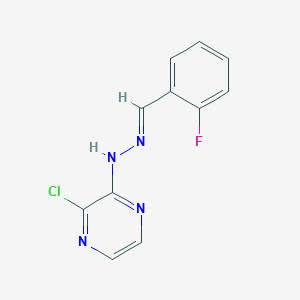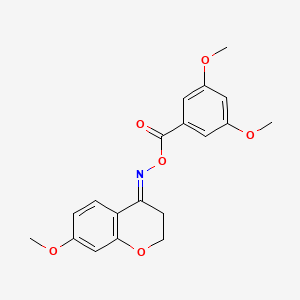
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Mechanism of Action
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide exerts its effects through the inhibition of specific enzymes and pathways involved in cellular processes. For example, N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. Inhibition of HDACs by N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide leads to the accumulation of acetylated histones, which can alter gene expression and promote cell death.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects, depending on the specific cellular processes and pathways targeted. For example, in cancer cells, N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and growth. In Alzheimer's disease, N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has been shown to protect against neurotoxicity and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and specificity for targeted enzymes and pathways. However, limitations include its potential toxicity and the need for further studies to determine optimal dosing and administration.
Future Directions
For N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide research include further exploration of its potential therapeutic applications, as well as investigation into its mechanisms of action and potential toxicity. Additionally, future studies may focus on optimizing dosing and administration for clinical use.
Synthesis Methods
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide is synthesized through a multistep process involving the reaction of 3,4-difluoroaniline and 3-methylphenol to form 3,4-difluoro-3'-methylbiphenyl-4-ol. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-11-3-2-4-13(9-11)21-8-7-16(20)19-12-5-6-14(17)15(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIGSEVMLZARAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)





![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)


![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)